molecular formula C25H26FN5O3 B2456508 N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-34-9

N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2456508
CAS No.: 1105230-34-9
M. Wt: 463.513
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Description

N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26FN5O3 and its molecular weight is 463.513. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-15(2)30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)13-21(20)31-24(30)28-29(25(31)34)14-16-6-5-7-18(26)12-16/h5-7,10-13,15,19H,3-4,8-9,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELGXKCHZVNMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound possesses a complex heterocyclic structure that includes a triazole and quinazoline moiety. Its molecular formula is C19H22FN5O3C_{19}H_{22}FN_5O_3 with a molecular weight of approximately 387.41 g/mol. This structural complexity may contribute to its unique biological properties.

Research indicates that compounds similar to this compound often target specific proteins involved in cancer cell proliferation. One such target is Polo-like kinase 1 (Plk1), a critical regulator of cell division and a well-established target in cancer therapy. Inhibitors of Plk1 have shown promise in preclinical studies due to their ability to induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects .

Anticancer Properties

Several studies have explored the anticancer activity of triazoloquinazolinone-based compounds. These compounds have demonstrated selective inhibition of Plk1's polo-box domain (PBD), leading to reduced viability of cancer cells in vitro. For instance:

  • Cell Viability Assays : Compounds were tested against various cancer cell lines with IC50 values indicating effective inhibition at micromolar concentrations (e.g., IC50 = 2.92–3.90 μM) .
  • Mechanistic Studies : The incorporation of specific side chains has been shown to enhance potency by improving interactions with the target protein .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, although specific data on this compound remains limited.
  • Neuroprotective Potential : Preliminary studies suggest that derivatives may have neuroprotective effects through modulation of neurotransmitter systems.

Case Studies

A few notable case studies highlight the potential applications of this compound:

  • In Vivo Studies : Animal models treated with triazoloquinazolinone derivatives showed significant tumor regression compared to controls, indicating strong in vivo efficacy .
  • Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth.

Data Tables

Parameter Value/Description
Molecular FormulaC19H22FN5O3
Molecular Weight387.41 g/mol
TargetPolo-like kinase 1 (Plk1)
IC50 Values2.92–3.90 μM against cancer cell lines
Study TypeIn vitro and in vivo

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve yields of hydrophobic intermediates .

Q. Example reaction conditions from analogous triazoloquinazolines :

StepSolventTemp (°C)CatalystYield (%)Reference
Triazole formationEthanol80None65
Benzyl substitutionDMF100TBAB72
Final purificationHexane/EAColumn chromatography85+ purity

Basic: Which spectroscopic and analytical methods are most reliable for structural confirmation?

Q. Primary methods :

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, fluorobenzyl aromatic protons at δ 7.0–7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the triazoloquinazoline core .
  • Mass spectrometry (HRMS or LC-MS) : Confirms molecular ion ([M+H]⁺ expected for C₂₈H₃₀FN₅O₃: m/z 520.23) .
  • Elemental analysis : Validates C, H, N content (e.g., calculated C: 64.73%, H: 5.81%, N: 13.46%) .

Q. Supplementary techniques :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Q. Methodological approach :

Structural diversification : Synthesize analogs with variations in:

  • Cyclopentyl group : Replace with cyclohexyl or aryl to assess steric effects.
  • 3-Fluorobenzyl : Test halogen (Cl, Br) or electron-donating (OCH₃) substituents .
  • Isopropyl moiety : Modify to tert-butyl or linear alkyl chains .

Biological assays :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Computational modeling :

  • Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • QSAR models : Corrogate substituent properties (logP, polar surface area) with bioactivity .

Q. Example SAR data from triazoloquinazoline analogs :

Substituent (R)EGFR IC₅₀ (nM)Antibacterial (MIC, µg/mL)Reference
3-Fluorobenzyl12.58.0 (S. aureus)
4-Chlorobenzyl18.316.0
3-Methoxybenzyl45.6>64

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Common sources of discrepancy :

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HeLa for cytotoxicity) or incubation times .
  • Compound purity : Impurities >5% may skew results; validate via HPLC (≥95% purity) .
  • Solubility issues : Use DMSO stocks with <0.1% water to prevent aggregation in aqueous buffers .

Q. Resolution tactics :

Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 for cytotoxicity .

Dose-response validation : Repeat assays with 8–10 concentration points to ensure IC₅₀ reproducibility .

Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus on target engagement .

Advanced: How can computational methods predict metabolic stability and toxicity early in development?

Q. Key workflows :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Metabolic sites : CYP3A4-mediated oxidation of the cyclopentyl group .
    • hERG inhibition risk : Screen for cardiotoxicity via ligand-based models .
  • Reactive metabolite detection :
    • GLORYx : Identifies potential glutathione adducts from the triazole ring .
  • In vitro validation :
    • Microsomal stability : Incubate with rat/hepatic microsomes; monitor degradation via LC-MS .

Q. Example computational outputs :

ParameterPredictionToolReference
LogP3.8 (moderate lipophilicity)SwissADME
CYP3A4 substrateYesADMETLab
hERG inhibition riskLow (pIC₅₀ < 5)Pred-hERG

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